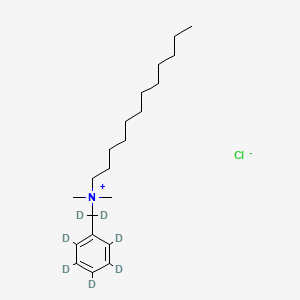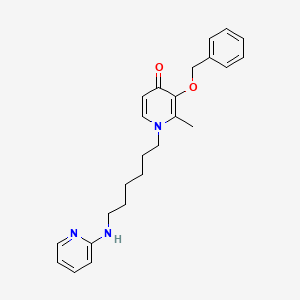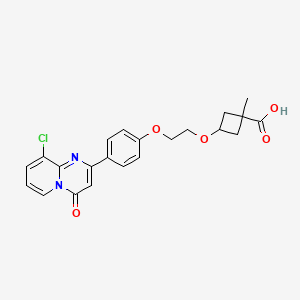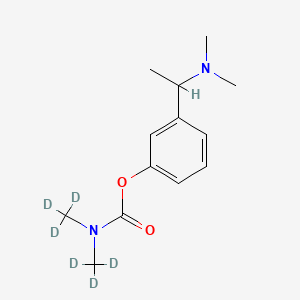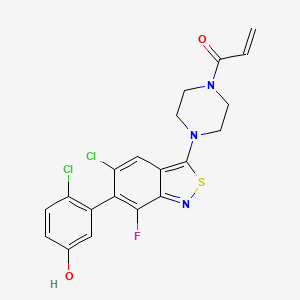
Brigatinib-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brigatinib-13C6 is a labeled version of brigatinib, a next-generation anaplastic lymphoma kinase inhibitor. Brigatinib is primarily used for the treatment of anaplastic lymphoma kinase-positive advanced or metastatic non-small cell lung cancer. The labeled version, this compound, is used in research to study the pharmacokinetics and metabolism of brigatinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brigatinib-13C6 involves multiple steps, starting from the preparation of labeled intermediates. One of the key steps includes the reaction of 2-aminophenyldimethylphosphine oxide with other intermediates under specific conditions . The reaction conditions typically involve the use of solvents like methanol and reagents such as ammonium acetate and formic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is often used to validate the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
Brigatinib-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes, which play a significant role in the oxidation and reduction processes . Conditions such as pH, temperature, and the presence of specific cofactors are critical for these reactions.
Major Products
The major products formed from these reactions include various metabolites that are studied to understand the drug’s pharmacokinetics and potential side effects .
Scientific Research Applications
Brigatinib-13C6 is extensively used in scientific research to study its pharmacokinetics, metabolism, and mechanism of action. It is particularly valuable in the following fields:
Chemistry: Used to study the chemical properties and reactions of brigatinib.
Biology: Helps in understanding the biological pathways and interactions of brigatinib.
Mechanism of Action
Brigatinib-13C6 acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, ROS1, and insulin-like growth factor 1 receptor . It inhibits the activity of these kinases by binding to their ATP-binding sites, thereby blocking the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor.
Ceritinib: A second-generation anaplastic lymphoma kinase inhibitor.
Alectinib: Another second-generation anaplastic lymphoma kinase inhibitor.
Uniqueness
Brigatinib-13C6 is unique due to its high potency and selectivity against a broad range of anaplastic lymphoma kinase mutants, including those resistant to other inhibitors like crizotinib and ceritinib . Its labeled version, this compound, provides valuable insights into the drug’s pharmacokinetics and metabolism, making it a crucial tool in scientific research.
Properties
Molecular Formula |
C29H39ClN7O2P |
|---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
5-chloro-4-N-(6-dimethylphosphoryl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i5+1,6+1,7+1,8+1,25+1,27+1 |
InChI Key |
AILRADAXUVEEIR-DZPMIYJZSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)N[13C]5=[13CH][13CH]=[13CH][13CH]=[13C]5P(=O)(C)C)Cl)OC |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



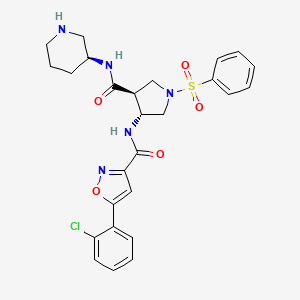
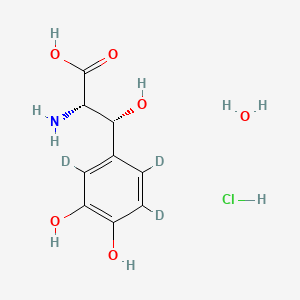
![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
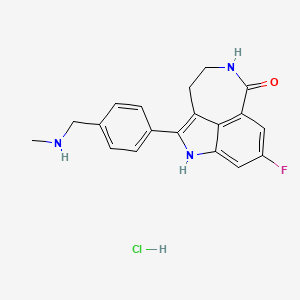
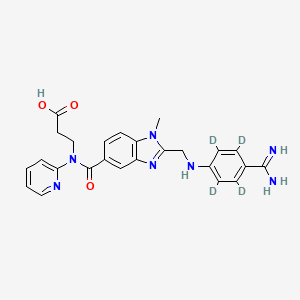
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
